Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R,4R)-bicyclo[222]oct-5-en-2-ol is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with an alcohol functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclopentadiene with an appropriate dienophile under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets and pathways. The alcohol functional group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-ol: This compound shares a similar bicyclic structure but differs in functional groups and stereochemistry.
(1S,4R,5R)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-5-yl acetate: Another related compound with an acetate functional group.
Uniqueness
Rel-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific stereochemistry and the presence of an alcohol functional group, which imparts distinct chemical and physical properties. These features make it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C8H12O |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-ol |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2/t6-,7+,8-/m1/s1 |
InChI Key |
KEXYAVHJBNJUCG-GJMOJQLCSA-N |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2O |
Canonical SMILES |
C1CC2C=CC1CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.